molecular formula C9H10F2O2 B11940435 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol

Cat. No.: B11940435
M. Wt: 188.17 g/mol
InChI Key: ISFCVJGNLBFSOB-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol is a fluorinated organic compound with the molecular formula C 9 H 10 F 2 O 2 and an average molecular mass of 188.173 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly for incorporating fluorinated motifs into target molecules . The presence of the difluoroethanol group adjacent to an aromatic system is a key structural feature of interest. Researchers are exploring the properties of related α,α-difluorinated functional groups, which are known to exhibit unique physicochemical behaviors, such as the ability to readily transition between sp 2 -hybridized keto and sp 3 -hybridized hydrate forms . This equilibrium can be crucial for interactions with biological targets, suggesting that analogues of this compound and its synthetic precursors may have potential in the development of enzyme inhibitors, for example, by covalently inhibiting proteases . As such, this chemical is a useful reagent for pharmaceutical discovery and chemical biology investigations. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

2,2-difluoro-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H10F2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,8-9,12H,1H3

InChI Key

ISFCVJGNLBFSOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)F)O

Origin of Product

United States

Chemical Reactivity and Transformations of 2,2 Difluoro 1 4 Methoxy Phenyl Ethanol

Reactions Involving the Hydroxyl Group

The hydroxyl group in 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol can undergo a variety of reactions typical of secondary alcohols, including esterification, etherification, oxidation, and conversion into activated leaving groups. youtube.com

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comoperachem.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.com The use of more reactive acylating agents like acid chlorides in the presence of a base can also yield the corresponding ester.

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Additionally, benzylic alcohols can be selectively converted to their methyl or ethyl ethers using specific reagent systems. researchgate.net Zirconium and hafnium complexes have also been shown to catalyze the reductive etherification of substituted benzaldehydes, which proceeds through an alcohol intermediate. osti.gov

Table 1: Examples of Esterification and Etherification Reactions

Reaction Type Reagents and Conditions Product Type
Fischer Esterification Carboxylic acid, acid catalyst (e.g., H₂SO₄), heat Ester
Acylation Acid chloride, base (e.g., pyridine) Ester

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one. This transformation can be accomplished using a variety of oxidizing agents. For a similar compound, 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol, oxidation to the ketone has been achieved with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The reduction of the hydroxyl group itself is not a common transformation. However, in the context of related structures, reductions of other functional groups in the presence of the hydroxyl group have been studied. For example, catalytic hydrogenation can be used to reduce other parts of a molecule while leaving the alcohol intact, although under harsh conditions, the benzylic hydroxyl group could be susceptible to hydrogenolysis.

Table 2: Oxidation of a Structurally Similar Difluoroethanol

Starting Material Reagent and Conditions Product Yield
2-(2-Chloro-phenyl)-2,2-difluoro-ethanol KMnO₄/H₂SO₄, 40°C, 6 h 2-(2-chlorophenyl)-2,2-difluoroacetone 78%
2-(2-Chloro-phenyl)-2,2-difluoro-ethanol CrO₃/acetone, RT, 12 h 2-(2-chlorophenyl)-2,2-difluoroacetone 65%

Data based on reactions of a structurally related compound.

Transformations to Activated Leaving Groups

The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. To enhance its leaving group ability, it can be converted into a sulfonate ester, such as a tosylate or mesylate. libretexts.org This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group and can readily undergo nucleophilic substitution reactions. libretexts.orglibretexts.org Another method involves the use of reagents like thionyl chloride to convert the alcohol to an alkyl chloride. libretexts.org

Reactions Involving the Difluoromethyl Group

The difluoromethyl group (-CF2H) possesses unique reactivity due to the presence of the two electron-withdrawing fluorine atoms and the C-H bond.

Nucleophilic and Electrophilic Reactivity of the CF2H Group

Nucleophilic Reactivity: The difluoromethyl group can act as a masked nucleophile. acs.orgcornell.edu Deprotonation of the C-H bond in Ar-CF2H compounds, which have low acidity, can be achieved using a combination of a strong Brønsted superbase and a weak Lewis acid. acs.orgcornell.edu This generates a stabilized Ar-CF2- synthon, which is a potent nucleophile and can react with a wide range of electrophiles at room temperature. acs.orgcornell.edu This methodology allows for the construction of benzylic difluoromethylene linkages (Ar-CF2-R). acs.orgcornell.edu

Electrophilic Reactivity: While the CF3 radical is known to be electrophilic, the CF2H radical exhibits nucleophilic character, similar to alkyl radicals. researchgate.net This difference in reactivity is attributed to the electronic effects of the fluorine atoms. researchgate.net However, direct electrophilic reactions at the difluoromethyl group of this compound are not commonly reported, as the C-H bond is more prone to deprotonation or radical abstraction.

Radical Reactions for Further Functionalization

The difluoromethyl group can be functionalized through radical reactions. The difluoromethyl radical (•CF2H) can be generated from suitable precursors and participate in various transformations. nih.gov For instance, in Minisci-type reactions, the nucleophilic •CF2H radical can be added to electron-deficient heterocycles. researchgate.netnih.gov While direct C-H activation of the CF2H group for radical generation in this specific molecule is not extensively documented, related strategies using difluoromethylating reagents that serve as a source for the •CF2H radical are well-established. nih.govnih.gov These methods often employ photoredox catalysis to generate the radical under mild conditions. nih.gov

Transformations of the Methoxy-Substituted Phenyl Moiety

The reactivity of the 4-methoxyphenyl (B3050149) group in this specific molecule is influenced by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing 2,2-difluoroethanol (B47519) substituent. However, without experimental studies, any discussion remains theoretical.

There are no published research findings detailing the aromatic substitution reactions on the phenyl ring of This compound .

The methoxy group is a well-known activating group and ortho-, para-director for electrophilic aromatic substitution due to its strong electron-donating resonance effect. Conversely, the 1-(2,2-difluoroethanol) substituent is expected to be deactivating and meta-directing due to the electron-withdrawing inductive effect of the fluorine atoms. The ultimate regioselectivity of any potential electrophilic substitution would depend on the balance of these competing effects and the specific reaction conditions, but no such reactions have been reported for this compound.

Similarly, literature describing nucleophilic aromatic substitution reactions on this molecule is unavailable. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, a condition not met in this compound's native structure.

Specific studies on the modification of the methoxy group in This compound have not been reported.

In general, aryl methyl ethers can undergo cleavage to form the corresponding phenols. This transformation is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with potent Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.comopenstax.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the methyl group (an SN2 mechanism). masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com However, no data is available to confirm if This compound undergoes this transformation or what the specific yields or reaction conditions would be.

The table below illustrates the general reagents used for ether cleavage, though their application to the title compound has not been documented.

Reaction Type Typical Reagents Product Type Applicability to Title Compound
Ether CleavageHBr, HI, BBr₃PhenolNot reported

Spectroscopic Characterization Techniques for Structural Elucidation of 2,2 Difluoro 1 4 Methoxy Phenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol, analyses of ¹H, ¹³C, and ¹⁹F nuclei provide a detailed map of the molecular framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals the number of different types of protons and their neighboring environments.

The aromatic protons on the 4-methoxyphenyl (B3050149) group appear as two distinct multiplets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The two protons closer to the electron-donating methoxy (B1213986) group are expected to be slightly more shielded than the two protons closer to the electron-withdrawing ethanol (B145695) substituent.

The methine proton (CH-OH) adjacent to the hydroxyl group and the difluoromethyl group shows a complex signal. It appears as a triplet of doublets due to coupling with the two fluorine atoms on the adjacent carbon (a triplet) and the single proton of the hydroxyl group (a doublet).

The proton of the difluoromethyl group (CHF₂) is significantly deshielded by the two fluorine atoms and appears as a triplet of doublets. This complex splitting pattern arises from coupling to the two fluorine atoms (geminal coupling) and the vicinal methine proton. The methoxy group protons (-OCH₃) appear as a sharp singlet further upfield.

Interactive Data Table: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.50-7.30m-2 x Ar-H
7.08-6.85m-2 x Ar-H
5.76td56.1, 4.8CHF₂
4.77td10.2, 4.8CH-OH
3.84s-OCH₃
2.59s-OH

Note: Data recorded in CDCl₃ at 400 MHz. s = singlet, td = triplet of doublets, m = multiplet.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbon of the difluoromethyl group (CHF₂) exhibits a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms.

The carbon atom of the methine group (CH-OH) also shows a triplet, but with a smaller coupling constant, due to two-bond coupling to the fluorine atoms. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The quaternary aromatic carbon attached to the ethanol substituent is also identifiable. The carbon of the methoxy group appears as a single peak in the upfield region.

Interactive Data Table: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmSplitting PatternCoupling Constant (J) HzAssignment
160.08Singlet-Ar-C (para to substituent)
128.44Triplet1.0Ar-C
128.02Triplet4.0Ar-C
118.32Singlet-Ar-C
115.89Singlet-Ar-C
114.11Singlet-Ar-C
113.45Singlet-Ar-C
73.27Triplet25.0CH-OH
55.31Singlet-OCH₃

Note: Data recorded in CDCl₃ at 101 MHz.

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the two fluorine atoms are chemically equivalent and thus exhibit a single signal. This signal appears as a singlet in the spectrum, indicating no coupling to other non-equivalent fluorine atoms. The chemical shift provides information about the electronic environment of the fluorine atoms.

Interactive Data Table: ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
-127.53s2 x F

Note: Data recorded in CDCl₃ at 376 MHz.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₀F₂O₂), the monoisotopic mass is calculated to be 188.06488 Da. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that match this calculated mass with high accuracy (typically within a few parts per million). This data provides definitive confirmation of the compound's elemental composition.

Interactive Data Table: Predicted HRMS Data
AdductPredicted m/z
[M+H]⁺189.07216
[M+Na]⁺211.05410
[M-H]⁻187.05760
[M]⁺188.06433

Note: m/z = mass-to-charge ratio. This data is based on theoretical predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. However, this technique requires the compound to be in a crystalline form. Reports in the literature describe this compound as a colorless oil, which indicates that it is not crystalline at room temperature. Consequently, there is no X-ray crystallographic data available for this compound in the public domain. Obtaining such data would necessitate successful crystallization of the compound, which can be a challenging process for oils.

Computational and Theoretical Investigations of 2,2 Difluoro 1 4 Methoxy Phenyl Ethanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nuph.edu.ua It is a quantum mechanical modeling method that is frequently applied to predict the properties of molecules and materials. DFT calculations for 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol would provide fundamental information about its stability, electronic characteristics, and preferred geometry.

Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G), the bond lengths, bond angles, and dihedral angles of this compound would be determined.

These calculations would reveal the spatial arrangement of the methoxy-substituted phenyl ring relative to the difluoroethanol side chain. The electronic structure calculations would further provide details on the distribution of electrons within the molecule, yielding properties such as dipole moment and atomic charges. Although detailed published data for the optimized geometry of this specific molecule is scarce, such calculations are fundamental for all subsequent theoretical analyses.

Table 1: Illustrative Data from Geometry Optimization for this compound (Note: The following values are illustrative of typical outputs and are not from a published study on this specific molecule.)

ParameterOptimized Value
C-C bond length (ring-CHOH)Not Available
C-F bond lengthsNot Available
C-O-C bond angle (methoxy)Not Available
Total Energy (Hartree)Not Available
Dipole Moment (Debye)Not Available

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. utexas.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap suggests higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich methoxy-phenyl ring, while the LUMO may be distributed over the ethanol (B145695) backbone, influenced by the electron-withdrawing fluorine atoms. The precise energies and spatial distributions of these orbitals would be determined through DFT calculations.

Table 2: Key Parameters from FMO Analysis

ParameterDescriptionValue
EHOMOEnergy of the Highest Occupied Molecular OrbitalNot Available
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalNot Available
Energy Gap (ΔE)ELUMO - EHOMONot Available

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, making them potential sites for hydrogen bonding and electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group.

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethanol side chain in this compound allows for multiple spatial orientations, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. A study on the related molecule 2-(4-methoxyphenyl)ethanol revealed the presence of multiple conformers, with stability being influenced by a π-type hydrogen bond between the hydroxyl (OH) group and the π-electrons of the benzene (B151609) ring. The introduction of the methoxy group was found to enhance this intramolecular OH/π interaction.

For this compound, a similar OH/π interaction would be expected. However, the two fluorine atoms introduce significant steric bulk and strong electrostatic effects. These fluorine atoms would likely influence the preferred orientation of the side chain, potentially favoring or disfavoring certain conformers due to repulsive interactions or the formation of other weak hydrogen bonds (e.g., C-H···F). A detailed conformational search using computational methods would be necessary to determine the relative energies and populations of these conformers at thermal equilibrium.

Theoretical Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. For this compound, theoretical IR spectra would predict characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), C-O stretches, and the distinctive C-F stretching vibrations. Comparing the calculated frequencies with experimental IR data helps in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules. For the title compound, calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the protons and carbons of the difluoroethanol side chain, providing a theoretical benchmark for experimental results.

Applications and Role in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

As a versatile building block, 2,2-Difluoro-1-(4-methoxyphenyl)ethanol is utilized in the construction of larger, more intricate molecular architectures. Its reactive alcohol group and the stable difluorinated carbon center offer multiple avenues for chemical modification.

The introduction of fluorine can enhance the efficacy, metabolic stability, and bioavailability of active compounds in both agriculture and medicine. While specific, publicly documented pathways originating directly from 2,2-Difluoro-1-(4-methoxyphenyl)ethanol to a final commercial agrochemical or pharmaceutical are proprietary and not extensively detailed in open literature, its classification as a "Pharmaceutical Intermediate" by chemical suppliers underscores its role in the synthesis of active pharmaceutical ingredients (APIs). The general importance of fluorinated building blocks is well-established, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing fluorine. The synthesis of various fluorinated compounds, such as those with insecticidal properties, highlights the utility of such precursors in developing new agents for crop protection.

2,2-Difluoro-1-(4-methoxyphenyl)ethanol is not just a precursor for final products but also a starting point for creating more sophisticated fluorinated building blocks. These advanced intermediates can then be used in modular synthesis to access a wider array of complex targets. Methodologies such as halofluorination and fluoroselenation are employed to create novel fluorinated entities from various starting materials, demonstrating the chemical strategies that can be applied to compounds like 2,2-Difluoro-1-(4-methoxyphenyl)ethanol to generate new building blocks with unique reactivity and stereochemistry.

Role in Material Science Applications (e.g., radiation-sensitive resist polymers)

The application of fluorinated compounds extends beyond life sciences into the realm of material science. In the electronics industry, for instance, radiation-sensitive polymers, known as photoresists, are critical for the microlithography process used to fabricate integrated circuits. The properties of these polymers can be fine-tuned by incorporating specific chemical moieties. While direct evidence of 2,2-Difluoro-1-(4-methoxyphenyl)ethanol in commercial resist polymers is not widespread, the principles of polymer design suggest its potential utility. The incorporation of fluorine-containing groups can influence the radiation sensitivity and etching resistance of the polymer. Research into radiation-sensitive gels and polymer capsules for applications like radiotherapy dosimetry also points to the broad potential of specialized polymers in radiation-related technologies.

Development of Novel Fluorinated Motifs in Organic Chemistry

The quest for new chemical entities with unique properties drives the development of novel synthesis methods and the creation of new molecular motifs. 2,2-Difluoro-1-(4-methoxyphenyl)ethanol represents a platform from which new structural classes can be accessed. The development of synthetic strategies to create fluorinated heterocyclic compounds, such as β,β-difluorohistamine, from fluorinated building blocks showcases the innovative potential in this field. The synthesis of novel fluorinated compounds often relies on the availability of versatile starting materials, and recent strategies in organofluorine chemistry focus on developing new ways to introduce fluorine-containing groups to create building blocks for drug discovery.

Conclusion and Future Research Directions

Summary of Current Research Advancements in 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanol Chemistry

Research specifically focused on 2,2-Difluoro-1-(4-methoxyphenyl)-ethanol (CAS No. 130728-23-3) is not extensively detailed in publicly available literature. The compound is primarily recognized as a fluorinated building block within the broader categories of benzene (B151609) compounds, alcohols, ethers, and difluoromethyls. bldpharm.com Its chemical structure, featuring a methoxyphenyl group attached to a difluorinated ethanol (B145695) backbone, suggests its utility as an intermediate in organic synthesis, particularly for creating more complex molecules for the pharmaceutical and materials science sectors. bldpharm.comchemicalbook.comlecronchem.com

The core value of this compound lies in the unique properties imparted by the gem-difluoro group adjacent to the hydroxyl-bearing carbon. This structural motif can significantly influence the alcohol's acidity, hydrogen-bonding capacity, and metabolic stability compared to its non-fluorinated counterparts. While specific reaction mechanisms and kinetic data for this compound are not widely published, its properties can be inferred from the well-documented behavior of other fluorinated alcohols. These related compounds are known for their distinct physicochemical characteristics, such as low nucleophilicity and a strong ability to donate hydrogen bonds, which allows them to act as unique solvents or promoters in various chemical reactions. nih.govresearchgate.net

Emerging Synthetic Strategies and Methodological Challenges for Fluorinated Alcohols

The synthesis of fluorinated alcohols, including this compound, presents both opportunities and challenges. The introduction of fluorine atoms into organic molecules requires specialized reagents and conditions. A common strategy for synthesizing such a compound would involve the reduction of the corresponding ketone, 2,2-difluoro-1-(4-methoxyphenyl)ethanone.

Emerging strategies in the field increasingly leverage the unique properties of fluorinated alcohols themselves as reaction media. Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have gained prominence for their ability to facilitate challenging transformations, including C–H activation reactions, often without the need for metal catalysts. nih.govrsc.org Their high ionizing power and strong hydrogen-bond-donating ability can stabilize intermediates and accelerate reaction rates. researchgate.net

Key Methodological Challenges and Strategies:

Regioselectivity: Controlling the precise placement of fluorine atoms is a significant challenge. Modern synthetic methods aim for high regioselectivity to avoid the formation of undesired isomers.

Source of Fluorine: The choice of fluorinating agent is critical. Nucleophilic fluorinating agents (like potassium fluoride) or electrophilic agents (such as N-fluorobenzenesulfonimide) are selected based on the specific synthetic pathway.

Catalysis: The development of efficient catalytic systems, including copper(I)-catalyzed reactions, has opened new avenues for constructing complex fluorinated molecules like fluorenols from simpler precursors. acs.org This highlights a trend toward atom-economical and regioselective transformations.

Reaction Conditions: Many fluorination reactions require mild conditions to accommodate sensitive functional groups within the target molecule. The use of fluorinated alcohol solvents can promote reactions under neutral and mild conditions, which is environmentally advantageous. researchgate.net

Potential Avenues for Advanced Applications and Derivatives of this compound

While direct applications of this compound are not yet established in commercial products, its structure suggests significant potential in several advanced fields. The strategic placement of the difluoro-group can enhance the pharmacological profile of bioactive molecules by improving metabolic stability, binding affinity, and membrane permeability. nih.gov

Potential Applications and Derivatives:

Pharmaceutical Intermediates: The methoxyphenyl moiety is a common feature in many pharmaceutical drugs. This compound could serve as a key intermediate for synthesizing novel drug candidates where the difluoromethyl group is introduced to modulate biological activity. The parent compound, 1-(4-methoxyphenyl)ethanol, is already used in chemical research to produce other compounds. fishersci.ca

Agrochemicals: Fluorinated compounds play a crucial role in modern agrochemicals. The unique properties of this compound could be exploited to develop new pesticides or herbicides with improved efficacy and environmental profiles.

Materials Science: Fluorinated polymers are known for their high thermal stability and unique surface properties. This alcohol could be used as a monomer or an additive in the synthesis of specialized polymers and materials.

Advanced Derivatives: The hydroxyl group of this compound is a handle for further chemical modification. It can be converted into other functional groups to create a diverse array of derivatives. For example, similar alcohol structures can undergo reactions like O-alkylation or be used in cascade reactions to build complex cyclic systems, such as benzosilacycles. acs.org

Future research will likely focus on exploring the reactivity of this compound and developing efficient, scalable synthetic routes. As the demand for sophisticated fluorinated molecules grows, building blocks like this compound will become increasingly valuable for innovation in medicine, agriculture, and materials science.

Q & A

Q. Q1: What are the optimal synthetic routes for 2,2-difluoro-1-(4-methoxyphenyl)ethanol, and how are reaction conditions controlled?

The synthesis typically involves the reduction of a fluorinated ketone precursor, such as 2,2-difluoro-1-(4-methoxyphenyl)ethanone, using sodium borohydride (NaBH₄) in methanol or ethanol under mild conditions (room temperature, 1–3 hours). Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Critical parameters include solvent polarity, stoichiometric excess of NaBH₄ (~1.2–1.5 equivalents), and inert atmosphere to prevent oxidation .

Q. Q2: Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (δ ~-100 to -120 ppm for CF₂ groups). ¹H NMR identifies aromatic protons (δ 6.8–7.3 ppm) and the methoxy group (δ ~3.8 ppm) .
  • X-ray Crystallography : SHELXL (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks. Crystallization in acetone or ethanol yields diffraction-quality crystals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₀F₂O₂, [M+H]⁺ = 189.0732) .

Reactivity and Functionalization

Q. Q3: How does the difluoroethanol moiety influence reactivity in substitution or oxidation reactions?

The electron-withdrawing CF₂ group increases electrophilicity at the adjacent carbon, facilitating nucleophilic substitutions (e.g., with Grignard reagents) or oxidation to carboxylic acids. For example:

  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) in acetone to yield 2,2-difluoro-1-(4-methoxyphenyl)acetic acid.
  • Substitution : React with NaN₃ in DMF to introduce azide groups for click chemistry applications .

Q. Q4: What are the challenges in achieving regioselective fluorination during synthesis?

Fluorine’s high electronegativity can lead to side reactions (e.g., over-fluorination or aryl-F displacement). Strategies include:

  • Low-Temperature Fluorination : Use DAST (diethylaminosulfur trifluoride) at -78°C to minimize side products.
  • Protecting Groups : Temporarily block the methoxy group with TMSCl to direct fluorination to the ethanol moiety .

Advanced Mechanistic and Computational Studies

Q. Q5: How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). The methoxy and CF₂ groups enhance hydrophobic interactions in active sites.
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates Fukui indices to identify reactive sites for electrophilic attacks .

Q. Q6: What kinetic insights exist for its participation in SN2 reactions?

Studies using ¹⁹F NMR kinetics reveal a second-order rate dependence on nucleophile concentration. Polar aprotic solvents (e.g., DMSO) accelerate reactions by stabilizing transition states. Activation energy (Eₐ) for azide substitution is ~45 kJ/mol .

Structure-Activity Relationships (SAR)

Q. Q7: How do substituents on the phenyl ring affect biological activity?

Comparative SAR studies with analogs (e.g., 2,2-difluoro-1-(3-methylphenyl)ethanol) show:

  • Methoxy Group : Enhances metabolic stability (t₁/₂ increases by ~30% in hepatic microsomes).
  • Fluorine Position : Para-substitution on the phenyl ring improves binding affinity to GABA receptors (Kᵢ = 12 nM vs. 45 nM for meta-substituted analogs) .

Q. Q8: What role does fluorine play in modulating lipophilicity and bioavailability?

  • LogP Analysis : The CF₂ group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (e.g., brain/plasma ratio = 1.8 in murine models).
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ = 8.2 hours vs. 3.5 hours for des-fluoro analogs) .

Experimental Design and Reproducibility

Q. Q9: How can researchers mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction endpoints.
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology (RSM). Reproducibility improves with <5% yield variation across batches .

Q. Q10: What safety protocols are critical for handling fluorinated intermediates?

  • Hazard Analysis : Prioritize PPE (nitrile gloves, face shields) due to fluorinated compounds’ toxicity.
  • Waste Management : Neutralize excess DAST with saturated NaHCO₃ before disposal .

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